molecular formula C12H24N2O3 B2412255 Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 1416440-07-7

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No.: B2412255
CAS No.: 1416440-07-7
M. Wt: 244.335
InChI Key: PIUUZWSTMDXOAS-UHFFFAOYSA-N
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Description

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a dimethylmorpholine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves the protection of the amino group using tert-butyl dicarbonate (Boc) to form a Boc-protected amine. The reaction is carried out under mild conditions using a solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and a catalyst . The Boc-protected amine is then reacted with 2,2-dimethylmorpholine-4-carboxylic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted morpholine derivatives.

Scientific Research Applications

Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl and aminomethyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
  • Tert-butyl 6-(aminomethyl)-2,2-dimethylpiperidine-4-carboxylate
  • Tert-butyl 6-(aminomethyl)-2,2-dimethylpyrrolidine-4-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the morpholine ring and the presence of both tert-butyl and aminomethyl groups. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-7-9(6-13)16-12(4,5)8-14/h9H,6-8,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUUZWSTMDXOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CN)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-07-7
Record name tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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